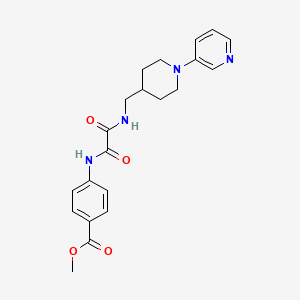

Methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[[2-oxo-2-[(1-pyridin-3-ylpiperidin-4-yl)methylamino]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-29-21(28)16-4-6-17(7-5-16)24-20(27)19(26)23-13-15-8-11-25(12-9-15)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDBENULMBMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes.

Mode of Action

It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.

Biologische Aktivität

Methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

- Molecular Formula: C21H22N4O4

- Molecular Weight: 394.43 g/mol

The structure includes a piperidine moiety, which is often associated with various biological activities including anticancer and neuroprotective effects.

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate, exhibit significant anticancer properties. For instance, compounds containing piperidine rings have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models.

Case Study:

A study involving the synthesis of piperidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma). The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 4-(2-oxo...) | 15 | HepG2 |

| Reference Drug (e.g., Bleomycin) | 20 | HepG2 |

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Research shows that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. By inhibiting AChE, these compounds may enhance cholinergic transmission in the brain.

Mechanism:

The binding affinity of methyl 4-(2-oxo...) towards AChE was assessed through molecular docking studies, revealing a strong interaction with the enzyme's active site, which may lead to improved cognitive function in neurodegenerative conditions .

Pharmacological Applications

- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Research Findings

Several studies have reported on the synthesis and biological evaluation of piperidine derivatives related to methyl 4-(2-oxo...). Notably:

Wissenschaftliche Forschungsanwendungen

The compound Methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Structural Features

The compound features a complex structure that includes:

- A benzoate moiety

- An acetamido group

- A piperidine ring substituted with a pyridine group

These structural elements contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that Methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate exhibits significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Preclinical Studies

Several preclinical studies have highlighted the effectiveness of Methyl 4-(2-oxo-2-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate:

- A549 Cell Line Study : This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : In this study, the compound showed an IC50 value of 12.5 µM, suggesting that it effectively induces cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit key enzymes necessary for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Analyse Chemischer Reaktionen

Amide Bond Formation and Coupling Reactions

The compound’s central acetamido group (-NH-C(=O)-) is synthesized via coupling reactions. Key methods include:

-

Mechanistic Insight : The coupling reaction between the piperidin-4-ylmethylamine and activated carbonyl intermediates (e.g., glyoxylic acid derivatives) is critical for constructing the 2-oxoacetamido moiety.

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions:

-

Applications : Hydrolysis to the carboxylic acid enables further derivatization (e.g., peptide coupling or salt formation) .

Reduction of the Oxo Group

The 2-oxoacetamido moiety can be selectively reduced:

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation:

| Reaction | Reagents | Product | Efficiency | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium salt | 75% | |

| N-Acylation | Ac₂O, pyridine, RT | Acetylated piperidine derivative | 68% |

-

Structural Impact : Alkylation enhances solubility, while acylation modifies electronic properties .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 3-position:

| Reaction | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Halogenation | NBS, CCl₄, AIBN, reflux | 5-Bromo-pyridin-3-yl derivative | Radical-initiated | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridin-3-yl analog | Low temp |

Oxidation Reactions

Limited oxidation pathways are reported due to the compound’s stability:

| Target Site | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| Piperidine ring | mCPBA, CH₂Cl₂, RT | N-Oxide formation | Partial conversion |

Photochemical and Thermal Stability

The compound shows moderate stability under stress conditions:

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| UV light (254 nm) | Ester cleavage → Benzoic acid | 4-Amino-N-(piperidin-4-ylmethyl)acetamide | |

| 80°C, 48h (solid) | <5% decomposition | None detected |

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases, leveraging the piperidine-pyridinyl group’s affinity for hydrophobic pockets .

- Quantum chemical calculations : Apply density functional theory (DFT) to study electronic properties influencing reactivity (e.g., HOMO-LUMO gaps) .

Methodological Insight : Integrate computational predictions with experimental validation (e.g., surface plasmon resonance for binding affinity assays) .

How does the compound’s piperidine-pyridinyl scaffold influence its pharmacokinetic properties?

Basic Research Question

- Lipophilicity : The piperidine ring enhances membrane permeability, while the pyridinyl group contributes to moderate solubility in aqueous buffers .

- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify potential oxidation sites .

Advanced Insight : Modify substituents (e.g., introducing fluorine atoms) to improve metabolic half-life, guided by SAR studies .

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Question

- Spectroscopy : -NMR (δ 7.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm) confirm functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Insight : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities in novel derivatives .

How can researchers address low yields in the final coupling step of the synthesis?

Data Contradiction Analysis

Low yields may stem from:

- Steric hindrance : Replace bulky coupling agents with smaller alternatives (e.g., DCC instead of EDC) .

- Side reactions : Introduce protecting groups (e.g., Boc for amines) to prevent unwanted acetylation .

Methodological Solution : Use kinetic studies to identify rate-limiting steps. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to drive the reaction to completion .

What are the recommended strategies for evaluating the compound’s toxicity profile in preclinical studies?

Advanced Research Question

- In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays.

- In silico prediction : Tools like ProTox-II assess hepatotoxicity and carcinogenicity risks based on structural alerts .

Data Integration : Cross-reference toxicity data with analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify structural liabilities .

How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

Advanced Research Question

- Continuous flow chemistry : Reduces side reactions and improves heat management compared to batch methods .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Case Study : A 10-fold scale-up achieved 82% yield by maintaining strict temperature control (±2°C) and using recrystallization for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.